molecular formula C12H12O2 B14330802 2-Methyl-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione CAS No. 110416-62-1

2-Methyl-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione

Cat. No.: B14330802
CAS No.: 110416-62-1
M. Wt: 188.22 g/mol
InChI Key: CMPXLZNDZHVXLX-UHFFFAOYSA-N
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Preparation Methods

The primary method for synthesizing 2-Methyl-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione is through a Diels-Alder reaction between cyclopentadiene and 1,4-benzoquinone . This reaction typically requires specific conditions such as controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve optimizing these conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Methyl-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methano bridge, using reagents such as halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Methyl-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Methyl-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione exerts its effects involves its interaction with molecular targets such as enzymes. For example, it acts as an inhibitor of the enzyme quinolinium, affecting the enzyme’s activity at low concentrations . The pathways involved in its mechanism of action are still under investigation, but its structural features play a crucial role in its biological activity.

Comparison with Similar Compounds

2-Methyl-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

110416-62-1

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

9-methyltricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione

InChI

InChI=1S/C12H12O2/c1-6-4-7-5-8(6)12-10(14)3-2-9(13)11(7)12/h2-4,7-8,11-12H,5H2,1H3

InChI Key

CMPXLZNDZHVXLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2CC1C3C2C(=O)C=CC3=O

Origin of Product

United States

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